molecular formula C8H9N3O2 B1418291 N-[(E)-Amino(hydroxyimino)methyl]benzamide CAS No. 92660-51-0

N-[(E)-Amino(hydroxyimino)methyl]benzamide

Cat. No. B1418291
CAS RN: 92660-51-0
M. Wt: 179.18 g/mol
InChI Key: YCNYDVGVRIYMJR-UHFFFAOYSA-N
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Description

“N-[(E)-Amino(hydroxyimino)methyl]benzamide” is a chemical compound with the molecular formula C8H9N3O2. It is used in various fields of research .


Synthesis Analysis

The synthesis of benzamides, which includes “N-[(E)-Amino(hydroxyimino)methyl]benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This process involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves the reaction of amines with 3-acetoxy-2-methylbenzoyl chloride or 2,3-dimethoxybenzoyl chloride in THF at room temperature .


Molecular Structure Analysis

The molecular structure of “N-[(E)-Amino(hydroxyimino)methyl]benzamide” is planar, with the carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lying in the same plane . The C-N bond distance is intermediate between the typical single bond C-N distance and the double bond C=N distance .


Chemical Reactions Analysis

Benzamides, including “N-[(E)-Amino(hydroxyimino)methyl]benzamide”, have been widely used in various industries such as pharmaceutical, paper, and plastic industries . They are also used as intermediate products in the synthesis of therapeutic agents .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Isoindolinones: The synthesis of 3-hydroxyimino-1-isoindolinones was achieved via a Cu-promoted coupling of benzamides with nitroalkanes. This process involves C-H activation, nitroalkylation, followed by intramolecular cyclization, indicating a versatile method for creating structurally complex molecules (Yu et al., 2017).

Biomedical Research

  • Histone Deacetylase Inhibition: N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, has shown potential in blocking cancer cell proliferation and inducing apoptosis, demonstrating the therapeutic potential of benzamide derivatives in cancer treatment (Zhou et al., 2008).
  • Antiproliferative Activity: N-Alkyl-2-(substitutedbenzamido) benzamides have been investigated for their antiproliferative activities against breast and liver cancer cell lines, highlighting the potential of benzamide derivatives in cancer therapy (Youssef et al., 2020).

Chemical Analysis and Sensing

  • Colorimetric Sensing of Fluoride Anions: N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been developed for naked-eye detection of fluoride anions in solution, suggesting their potential use in chemical sensing applications (Younes et al., 2020).

Antibacterial Activity

  • Bactericidal Activity against MRSA: Benzamides have shown promising bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as antibacterial agents (Zadrazilova et al., 2015).

Mechanism of Action

Target of Action

The primary targets of N-[(E)-Amino(hydroxyimino)methyl]benzamide are Nitric oxide synthase enzymes, including endothelial, inducible, and brain Nitric oxide synthase . These enzymes play a crucial role in producing nitric oxide, a key molecule involved in many physiological and pathological processes .

Mode of Action

N-[(E)-Amino(hydroxyimino)methyl]benzamide interacts with its targets, the Nitric oxide synthase enzymes, by inhibiting their action . This results in a decrease in the production of nitric oxide, thereby influencing various biological processes that rely on this molecule .

Biochemical Pathways

N-[(E)-Amino(hydroxyimino)methyl]benzamide affects the Arginine and Proline Metabolism pathway . By inhibiting Nitric oxide synthase enzymes, it reduces the conversion of L-arginine to L-citrulline, which in turn affects the downstream production of nitric oxide . This can have significant effects on various physiological processes, including vasodilation, immune response, and neurotransmission .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites to exert its effects .

Result of Action

The molecular and cellular effects of N-[(E)-Amino(hydroxyimino)methyl]benzamide’s action primarily involve the reduction of nitric oxide production . This can lead to changes in vasodilation, immune response, and neurotransmission, among other processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[(E)-Amino(hydroxyimino)methyl]benzamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target enzymes .

properties

IUPAC Name

N-[(E)-N'-hydroxycarbamimidoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c9-8(11-13)10-7(12)6-4-2-1-3-5-6/h1-5,13H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNYDVGVRIYMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669412
Record name N-[(E)-Amino(hydroxyamino)methylidene]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-Amino(hydroxyimino)methyl]benzamide

CAS RN

92660-51-0
Record name N-[(E)-Amino(hydroxyamino)methylidene]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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